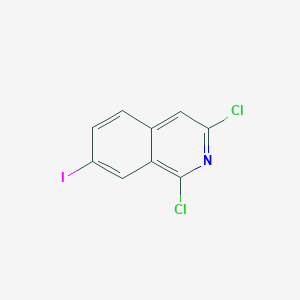
1,3-Dichloro-7-iodoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-7-iodoisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of chlorine and iodine atoms in the 1,3 and 7 positions, respectively, makes this compound a unique and valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-7-iodoisoquinoline can be synthesized through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-7-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with arylboronic acids to form aryl-substituted isoquinolines.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Used in cyclization reactions.
Oxidizing Agents: Such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
1,3-Dichloro-7-iodoisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-7-iodoisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloroisoquinoline: Shares similar structural features but lacks the iodine atom.
1,3-Dichloropropene: An organochlorine compound with different applications.
Uniqueness
1,3-Dichloro-7-iodoisoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other isoquinoline derivatives. This uniqueness makes it valuable in specialized chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H4Cl2IN |
|---|---|
Peso molecular |
323.94 g/mol |
Nombre IUPAC |
1,3-dichloro-7-iodoisoquinoline |
InChI |
InChI=1S/C9H4Cl2IN/c10-8-3-5-1-2-6(12)4-7(5)9(11)13-8/h1-4H |
Clave InChI |
KMNZRWSRRAYMBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


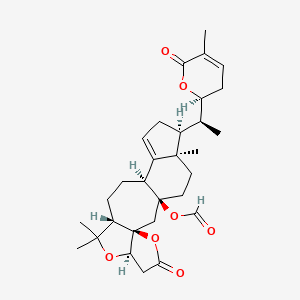
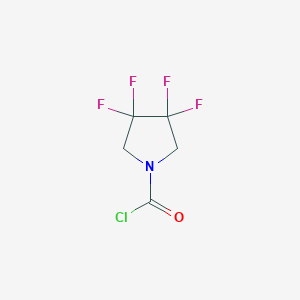
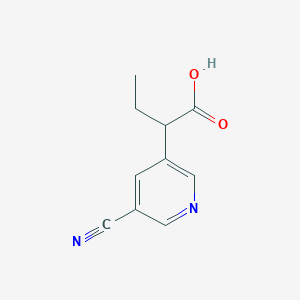
![tert-Butyl6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13072809.png)
![4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol](/img/structure/B13072812.png)
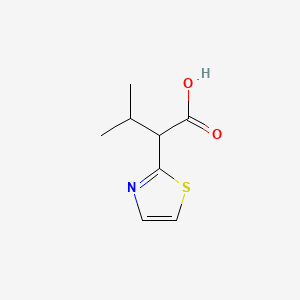
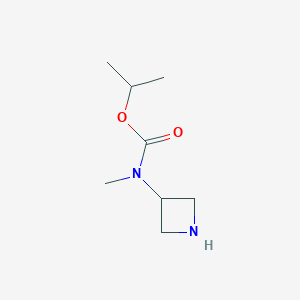
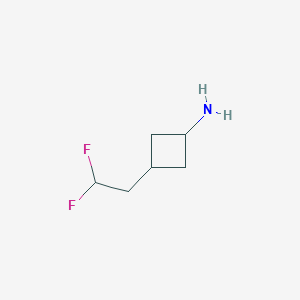
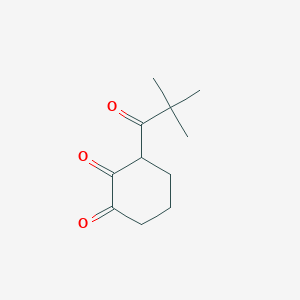
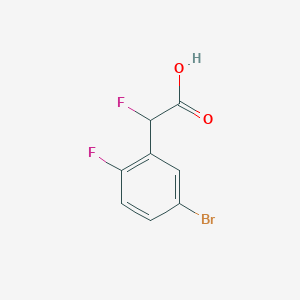
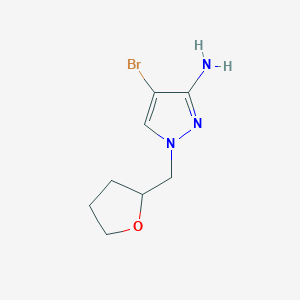
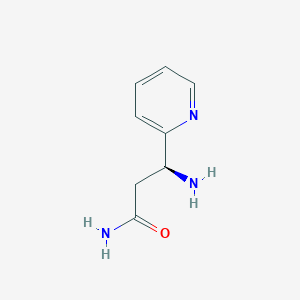
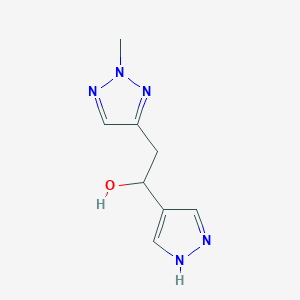
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
